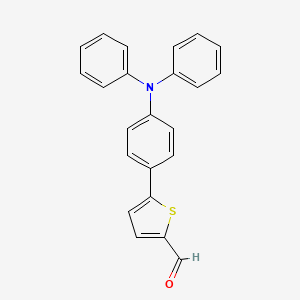

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-[4-(N-phenylanilino)phenyl]thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NOS/c25-17-22-15-16-23(26-22)18-11-13-21(14-12-18)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTDKNZISWUVBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594040 | |

| Record name | 5-[4-(Diphenylamino)phenyl]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

291279-14-6 | |

| Record name | 5-[4-(Diphenylamino)phenyl]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analyse Des Réactions Chimiques

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Condensation Reactions: The aldehyde functional group can form double bond π-bridges with amines via condensation reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Substitution Reactions: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis and in the development of new materials[][1].

Biology: The compound has been utilized in the development of fluorescent probes for biological imaging.

Medicine: Research is ongoing to explore its potential in drug development and therapeutic applications.

Industry: It is used in the production of advanced materials and as a component in various industrial processes[][1].

Mécanisme D'action

The mechanism of action of 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde involves its ability to form π-bridges with amines via condensation reactions . This property is exploited in the development of fluorescent probes and other materials. The compound’s unique structure allows it to interact with various molecular targets and pathways, leading to its diverse applications.

Comparaison Avec Des Composés Similaires

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde can be compared with other similar compounds, such as:

Triphenylamine Derivatives: These compounds share a similar core structure and exhibit comparable properties.

Thiophene Derivatives: Compounds with thiophene rings also show similar reactivity and applications.

Aldehyde-Containing Compounds: These compounds can undergo similar condensation reactions and are used in various synthetic applications.

The uniqueness of this compound lies in its combination of a triphenylamine core with a thiophene-2-carbaldehyde moiety, which imparts distinct properties and reactivity .

Activité Biologique

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde is a compound of increasing interest in biological research due to its potential applications in medicinal chemistry and photonics. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C23H17NOS. It features a thiophene ring and an aldehyde functional group, which are crucial for its reactivity and biological interactions. The compound's structure allows it to participate in various chemical reactions, such as condensation with amines, leading to the formation of more complex molecules.

| Property | Value |

|---|---|

| Molecular Weight | 365.45 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| CAS Number | 18458010 |

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives of this compound have been evaluated for their effectiveness against various cancer cell lines, including HeLa (cervical), A2780 (ovarian), and MCF-7 (breast) cells.

Case Study: Antiproliferative Effects

In a study assessing the antiproliferative activity of compounds derived from this compound, several derivatives exhibited significant cytotoxic effects. The IC50 values ranged from 0.50 to 3.58 μM across different cell lines, indicating potent activity against cancer cells .

The mechanism by which this compound exerts its biological effects appears to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could interact with specific receptors, altering cellular signaling pathways that lead to apoptosis in cancer cells.

Table 2: Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes related to cell proliferation |

| Receptor Modulation | Alters signaling pathways through receptor interaction |

Photophysical Properties

In addition to its biological activity, this compound has been investigated for its photophysical properties. It demonstrates aggregation-induced emission (AIE), making it suitable for applications in bioimaging and phototherapy.

Case Study: Imaging Applications

A derivative of the compound was developed into a two-photon fluorescent probe that showed excellent brain vasculature imaging capabilities. This probe exhibited high brightness and improved photostability, which are critical for in vivo imaging applications .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds derived from this compound. Variations in substituents on the phenyl rings or modifications to the thiophene structure can significantly impact the potency and selectivity of these compounds against target cells.

Table 3: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Substituent Position | Changes binding affinity to target enzymes |

| Type of Substituent | Alters solubility and cellular permeability |

Méthodes De Préparation

Palladium-Catalyzed Suzuki Cross-Coupling Reaction

Method Overview:

The most common and efficient method to synthesize 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde involves a Suzuki-Miyaura cross-coupling reaction between 4-bromo-N,N-diphenylaniline and 5-formylthiophene-2-yl-2-boronic acid.

- Reactants:

- 4-Bromo-N,N-diphenylaniline (0.617 mmol)

- 5-Formylthiophene-2-yl-2-boronic acid (1.23 mmol)

- Potassium carbonate (K2CO3) (3.10 mmol)

- Palladium catalyst PdCl2(dppf) (0.06 mmol)

- Solvents: Dry toluene (2 mL) and dry methanol (2 mL)

- Conditions: Microwave irradiation at 70 °C for 10 minutes under inert atmosphere (N2)

- Work-up: Quenching with water, extraction with dichloromethane (DCM), drying over Na2SO4, filtration, and purification by silica gel chromatography (DCM/hexane 80:20)

- Yield: Approximately 75%

- Product: Yellow oil, confirmed by NMR and 13C NMR spectroscopy

- ^1H NMR (400 MHz, CDCl3): Aldehyde proton at 9.85 ppm (s, 1H)

- ^13C NMR (100 MHz, CDCl3): Aldehyde carbon at 182.6 ppm

This method is highly reproducible and scalable, providing a reliable route to the target aldehyde with good purity and yield.

Recrystallization of Intermediate Acid

Context:

Prior to aldehyde synthesis, the intermediate 5-(4-(diphenylamino)phenyl)thiophene-2-carboxylic acid can be prepared and purified by recrystallization.

- The intermediate acid is obtained by refluxing the corresponding precursors in acetone/water (2:1 v/v) with potassium carbonate for 4 hours.

- After acidification to pH 1 using HCl, the crude acid is filtered and recrystallized from anhydrous ethanol to improve purity.

- Further esterification is performed by refluxing the acid in a mixture of ethanol and sulfuric acid for 8 hours, followed by neutralization and extraction with dichloromethane.

- Purification is completed by silica gel chromatography using petroleum ether/ethyl acetate (10:1 v/v) as eluent.

This intermediate preparation is critical for subsequent transformations and ensures high-quality starting material for further reactions.

Condensation Reactions Using the Aldehyde Functional Group

Application in Synthesis:

The aldehyde group in this compound is highly reactive and commonly used in condensation reactions to form π-bridges, such as with oxindole derivatives or rhodanine-3-acetic acid.

- In a typical synthesis, the aldehyde (12 mmol) is mixed with an appropriate oxindole (10 mmol) and a catalytic amount of piperidine (1 mmol) in ethanol (20 mL).

- The mixture is refluxed for 6 hours, cooled, and the precipitate is filtered, washed with cold ethanol, and dried.

- Yields range from 70% to 90%, indicating efficient condensation.

Example with Rhodanine Derivatives:

- Aldehyde (0.1 g, 0.28 mmol) is reacted with rhodanine-3-acetic acid (0.28 mmol) and piperidine (0.56 mmol) in acetonitrile under reflux for 4 hours under nitrogen.

- The product precipitates and is filtered to yield the corresponding rhodanine salt in about 44% yield.

- Further purification involves washing with aqueous HCl and drying to obtain the pure compound.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Suzuki Cross-Coupling | 4-Bromo-N,N-diphenylaniline, 5-formylthiophene-2-boronic acid, PdCl2(dppf), K2CO3, microwave 70 °C, 10 min | 75 | Rapid, high purity, scalable |

| Intermediate Acid Recrystallization | Reflux in acetone/water with K2CO3, acidification, recrystallization in ethanol | N/A | Purification of intermediate |

| Aldehyde Condensation with Oxindoles | Aldehyde, oxindole, piperidine, ethanol, reflux 6 h | 70–90 | Formation of π-bridges via condensation |

| Aldehyde Condensation with Rhodanine | Aldehyde, rhodanine-3-acetic acid, piperidine, acetonitrile, reflux 4 h | 44 | Used for dye-sensitized solar cell precursors |

Research Findings and Notes

- The palladium-catalyzed Suzuki coupling is the most favored synthetic route due to its efficiency, mild conditions, and ability to produce high-purity aldehyde suitable for further functionalization.

- The aldehyde group’s reactivity allows facile condensation with various nucleophiles to extend conjugation, critical for optoelectronic applications.

- Purification steps such as recrystallization and column chromatography are crucial to remove impurities that could affect device performance or biological activity.

- Microwave-assisted synthesis accelerates reaction times and improves yields compared to conventional heating methods.

- Stock solution preparation protocols ensure reproducibility in experimental applications, highlighting the importance of solvent choice and dissolution techniques.

Q & A

Basic: What synthetic methodologies are commonly employed for 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde, and how can reaction conditions be optimized for high purity?

Answer:

The synthesis typically involves:

- Step 1: Suzuki-Miyaura coupling to introduce the diphenylamino-phenyl group at the 5-position of thiophene, using a palladium catalyst and aryl boronic acid derivatives under inert conditions .

- Step 2: Direct formylation at the thiophene 2-position via Vilsmeier-Haack reaction (using POCl₃ and DMF) or lithiation followed by quenching with DMF .

Critical Steps: - Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to remove unreacted intermediates.

- Monitoring reaction progress using TLC and ensuring anhydrous conditions to prevent aldehyde oxidation .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Confirm the aldehyde C=O stretch (~1680 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹) .

- X-ray Crystallography: Resolve molecular geometry (e.g., dihedral angles between thiophene and phenyl rings) and packing interactions, as demonstrated in related structures .

Advanced: How does the molecular architecture influence optoelectronic properties, and what experimental approaches validate these relationships?

Answer:

- Structure-Property Links:

- The extended π-conjugation (thiophene + diphenylamino-phenyl) enhances charge transport, relevant for organic semiconductors.

- The aldehyde group enables post-synthetic modifications (e.g., Schiff base formation) for tuning electronic bandgaps .

- Validation Methods:

- Cyclic Voltammetry: Measure HOMO/LUMO levels (e.g., HOMO ≈ -5.2 eV for hole transport).

- UV-Vis/PL Spectroscopy: Assess absorption/emission maxima (e.g., λₐᵦₛ ≈ 420 nm in THF) and exciton binding energy .

Advanced: How can researchers address discrepancies in spectroscopic data during characterization?

Answer:

- Contradiction Analysis:

- Case Example: Unexpected splitting in ¹H NMR may arise from rotamers of the diphenylamino group. Use variable-temperature NMR to confirm dynamic effects .

- Multi-Technique Cross-Validation: Compare IR, mass spectrometry, and elemental analysis to resolve ambiguities in functional group identification .

- Computational Aids:

- DFT calculations (e.g., Gaussian 16) simulate NMR/IR spectra to match experimental data .

Advanced: What strategies optimize the compound’s reactivity in post-synthetic modifications for functional materials?

Answer:

- Aldehyde Reactivity:

- Schiff Base Formation: React with amines (e.g., hydrazines) under mild conditions (RT, ethanol) to generate imine-linked derivatives for coordination polymers .

- Protection/Deprotection: Use acetal protection (e.g., ethylene glycol, p-TsOH) during harsh reactions, followed by acidic cleavage .

- Catalytic Screening:

- Screen Pd/Cu catalysts for cross-coupling reactions at the thiophene 5-position, monitoring by GC-MS to minimize side products .

Advanced: How can computational modeling predict intermolecular interactions in crystal packing?

Answer:

- Software Tools:

- Mercury (CCDC): Analyze X-ray data (e.g., from ) to identify π-π stacking (3.5–4.0 Å distances) and hydrogen bonds (N–H⋯O, ~2.8 Å).

- Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., C–H⋯S interactions) contributing to lattice stability .

Advanced: What are the challenges in scaling up synthesis while maintaining reproducibility?

Answer:

- Scale-Up Considerations:

- Reaction Exotherms: Use jacketed reactors with controlled cooling during formylation to prevent thermal degradation.

- Purification: Switch from column chromatography to recrystallization (e.g., ethanol/water) for larger batches .

- Quality Control:

- Implement in-line FTIR for real-time monitoring of aldehyde formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.